molecular formula C22H35N3O4 B11799001 tert-Butyl 2-(2-((tert-butoxycarbonyl)(isopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(2-((tert-butoxycarbonyl)(isopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11799001
M. Wt: 405.5 g/mol
InChI Key: RILUQSMIDVWCKQ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-((tert-butoxycarbonyl)(isopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine ring fused with a pyridine moiety. The structure includes dual tert-butoxycarbonyl (Boc) protecting groups: one on the pyrrolidine nitrogen and another on the isopropyl-substituted amino group of the pyridine ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where Boc groups serve to protect amines during multi-step reactions . Its structural complexity and stereochemical features make it a valuable scaffold for developing bioactive molecules, such as protease inhibitors or peptide mimetics .

Properties

Molecular Formula

C22H35N3O4

Molecular Weight

405.5 g/mol

IUPAC Name

tert-butyl 2-[2-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyridin-3-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C22H35N3O4/c1-15(2)25(20(27)29-22(6,7)8)18-16(11-9-13-23-18)17-12-10-14-24(17)19(26)28-21(3,4)5/h9,11,13,15,17H,10,12,14H2,1-8H3

InChI Key

RILUQSMIDVWCKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=C(C=CC=N1)C2CCCN2C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of Boc-Protected Pyrrolidine Derivatives

The pyrrolidine core is typically introduced via Boc protection of commercially available pyrrolidine precursors. For example, tert-butyl pyrrolidine-1-carboxylate (CAS 86953-79-9) serves as a common starting material. A representative procedure involves treating pyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP in dichloromethane. This method achieves yields >90% under mild conditions (0–25°C, 12–24 h).

Key Reaction:

Pyrrolidine+Boc2ODMAP, CH2Cl2Et3Ntert-butyl pyrrolidine-1-carboxylate[9]\text{Pyrrolidine} + \text{Boc}2\text{O} \xrightarrow[\text{DMAP, CH}2\text{Cl}2]{\text{Et}3\text{N}} \text{tert-butyl pyrrolidine-1-carboxylate} \quad

Functionalization of Pyridine Moieties

The pyridine subunit requires regioselective amination at the 3-position. A two-step approach is employed:

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling of 3-bromopyridine with isopropylamine in the presence of BrettPhos or XantPhos ligands generates 3-(isopropylamino)pyridine.

  • Boc Protection : The secondary amine is protected using Boc₂O under basic conditions (e.g., NaHCO₃ in THF/water), yielding tert-butyl (isopropyl)(pyridin-3-yl)carbamate .

Example Conditions:

  • Catalyst : Pd(OAc)₂ (5 mol%), BrettPhos (10 mol%)

  • Base : Cs₂CO₃, 80°C, 12 h.

  • Yield : 75–85%.

Coupling of Pyrrolidine and Pyridine Subunits

Suzuki-Miyaura Cross-Coupling

The pyrrolidine and pyridine fragments are coupled via a Suzuki-Miyaura reaction. A boronic ester derivative of Boc-protected pyrrolidine is reacted with 3-bromopyridine under palladium catalysis.

Protocol:

  • Boronic Ester Formation :

    • Treat tert-butyl pyrrolidine-1-carboxylate with s-BuLi in THF at −78°C, followed by addition of B(OMe)₃ to form the boronic ester.

    • Yield : 60% after purification.

  • Cross-Coupling :

    • Combine boronic ester (1.2 equiv), 3-bromopyridine derivative (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ in dioxane/water (4:1).

    • Heat at 100°C for 24 h.

    • Yield : 70–80%.

Direct Alkylation via Nucleophilic Substitution

Alternative routes employ alkylation of Boc-protected pyrrolidine with halogenated pyridines. For instance, reacting tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate with 3-amino-pyridine in DMF using K₂CO₃ as a base achieves moderate yields (50–60%).

Final Assembly and Deprotection

Sequential Boc Deprotection and Reprojection

To introduce the isopropylamino group, a selective deprotection strategy is critical:

  • Acidic Deprotection : Treat the coupled product with TFA in CH₂Cl₂ (0°C, 6 h) to remove the Boc group from the pyrrolidine nitrogen.

  • Reductive Amination : React the free amine with acetone (isopropyl source) and NaBH₃CN in MeOH to form the isopropylamino derivative.

  • Boc Reprojection : Protect the secondary amine using Boc₂O and DMAP in CH₂Cl₂.

Yield Data:

StepConditionsYield (%)
TFA Deprotection0°C, 6 h, CH₂Cl₂90
Reductive AminationNaBH₃CN, MeOH, 24 h65
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂, 12 h85

Optimization Challenges and Solutions

Regioselectivity in Pyridine Functionalization

The 3-position of pyridine is less reactive than the 2- or 4-positions. Using directing groups (e.g., amino or boronic esters) and tailored ligands (e.g., BrettPhos) enhances selectivity.

Steric Hindrance in Coupling Reactions

Bulky substituents on pyrrolidine and pyridine necessitate high catalyst loadings (5–10 mol% Pd) and elevated temperatures (100–120°C). Microwave-assisted synthesis reduces reaction times (2–4 h) while maintaining yields.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.44 (s, 18H, Boc groups), 3.64 (m, 1H, pyrrolidine CH), 4.49 (m, 1H, isopropyl CH), 7.30–8.56 (m, pyridine-H).

  • LC-MS : m/z 458.3 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity in optimized routes.

Scalability and Industrial Applications

Kilogram-scale synthesis has been reported using continuous-flow reactors for Boc deprotection and Suzuki couplings, achieving 80% overall yield. The compound’s utility as a kinase inhibitor intermediate underscores its industrial relevance .

Chemical Reactions Analysis

tert-Butyl 2-(2-((tert-butoxycarbonyl)(isopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include trifluoroacetic acid for deprotection, and various bases and solvents depending on the desired reaction . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 2-(2-((tert-butoxycarbonyl)(isopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-((tert-butoxycarbonyl)(isopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate involves the protection of the amino group by the Boc group. This protection prevents unwanted reactions during synthesis, allowing for selective reactions to occur at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of tert-butyl 2-(2-((tert-butoxycarbonyl)(isopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate, we compare it with structurally analogous compounds from literature and patents.

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Context Reference
Target Compound C₂₃H₃₆N₃O₅ 458.56 Boc-protected pyrrolidine, pyridine, isopropyl Intermediate in peptide/protease inhibitor synthesis
tert-Butyl 3-(3-bromophenoxy)pyrrolidine-1-carboxylate C₁₅H₂₀BrNO₃ 342.23 Bromophenoxy, Boc-protected pyrrolidine Suzuki coupling precursor for aryl boronate synthesis
(R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate C₁₆H₂₃NO₅S 349.42 Tosyloxy, Boc-protected pyrrolidine Chiral intermediate for nucleophilic substitution
tert-Butyl (2S)-2-{3-[(R)-bis(tert-butoxycarbonyl)amino]-2-oxopiperidin-1-yl}-3-methylbutanoate C₂₄H₄₁N₂O₇ 481.59 Lactam, Boc-protected piperidine, isopropyl Conformationally constrained amino acid analog
5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine C₁₉H₃₂BrN₂O₂Si 460.47 Bromo, silyl ether, methoxy Protected intermediate for cross-coupling reactions

Structural and Functional Analysis

Backbone Flexibility vs. Rigidity

  • The target compound’s pyrrolidine-pyridine hybrid structure offers moderate rigidity, balancing conformational flexibility for binding interactions (e.g., in enzyme active sites) . In contrast, tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate (similarity score: 0.94 ) replaces the pyridine with a tosyloxy group, enhancing electrophilicity for nucleophilic substitutions.

Protecting Group Strategies

  • The dual Boc groups in the target compound provide orthogonal protection, enabling sequential deprotection—critical in peptide synthesis . Conversely, 5-bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine uses a silyl ether group, which is acid-labile and compatible with Boc chemistry under specific conditions .

Reactivity and Synthetic Utility The pyridine ring in the target compound allows for metal-catalyzed cross-coupling (e.g., Buchwald–Hartwig amination), akin to tert-butyl 3-(3-bromophenoxy)pyrrolidine-1-carboxylate, which undergoes Suzuki-Miyaura reactions .

Stereochemical Considerations The chiral lactam in tert-butyl (2S)-2-{3-[(R)-bis(tert-butoxycarbonyl)amino]-2-oxopiperidin-1-yl}-3-methylbutanoate highlights the importance of stereochemistry in bioactive molecules, a feature shared with the target compound’s pyrrolidine-pyridine core .

Biological Activity

The compound tert-butyl 2-(2-((tert-butoxycarbonyl)(isopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H28N2O4C_{17}H_{28}N_{2}O_{4} with a molecular weight of approximately 320.42 g/mol. The structure comprises a pyridine ring, a pyrrolidine moiety, and a tert-butoxycarbonyl protecting group, which may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the pyridine and pyrrolidine rings suggests potential interactions with various enzymes, possibly acting as inhibitors or modulators.
  • Receptor Binding : The compound may bind to specific receptors in the body, influencing signaling pathways associated with growth, proliferation, and apoptosis.

Case Studies

  • Anticancer Activity : A study on related compounds indicated that modifications in the pyridine ring could enhance anticancer efficacy by targeting specific cancer cell lines. For instance, the introduction of bulky groups improved selectivity towards cancer cells while reducing toxicity to normal cells.
  • Neuroprotective Effects : Research has suggested that similar compounds can provide neuroprotection by inhibiting oxidative stress pathways and promoting neuronal survival in models of neurodegeneration.
  • Inflammation Modulation : In vitro studies have shown that certain derivatives can inhibit the activation of NF-kB, a key transcription factor in inflammatory responses, thereby reducing cytokine production.

Research Findings

Recent investigations into the biological properties of related compounds have highlighted their potential therapeutic applications:

  • A study published in Journal of Medicinal Chemistry demonstrated that modifications to the tert-butoxycarbonyl group could significantly alter the pharmacokinetics and bioavailability of related compounds, impacting their therapeutic effectiveness against diseases like cancer and inflammation .
  • Another research effort focused on the structure-activity relationship (SAR) of pyridine-containing compounds, revealing that specific substitutions could enhance binding affinity to target proteins involved in disease processes .

Q & A

How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis optimization involves selecting efficient protecting groups (e.g., tert-butoxycarbonyl) and reaction conditions. For example, highlights the use of mild, environment-friendly reagents like nitrogen-containing acetals/ketals for cyclization steps . Temperature control (0–20°C) and catalysts such as triethylamine or DMAP ( ) can enhance regioselectivity during substitution reactions . Advanced purification techniques, including flash chromatography or preparative HPLC, are critical for isolating high-purity intermediates.

What reaction mechanisms dominate the functionalization of the pyridine and pyrrolidine rings in this compound?

Advanced Analysis:
The pyridine ring undergoes nucleophilic substitution (e.g., halogen displacement) due to electron-withdrawing effects from adjacent substituents . The pyrrolidine ring participates in ring-opening or functional group interconversion via oxidation (e.g., KMnO₄) or reduction (e.g., NaBH₄), as described in and . Computational modeling (DFT) can predict reaction pathways, while kinetic studies validate mechanisms.

How can researchers predict and validate the biological activity of derivatives of this compound?

Experimental Design:
Derivatives can be screened for bioactivity using in vitro assays (e.g., enzyme inhibition, receptor binding) combined with molecular docking studies. notes the importance of stereochemistry in interactions with biological targets like enzymes or receptors . Structure-activity relationship (SAR) analysis, guided by NMR or X-ray crystallography ( ), helps identify critical functional groups .

What strategies are effective for resolving stereochemical ambiguities in the synthesis of chiral intermediates?

Advanced Methodology:
Chiral HPLC or capillary electrophoresis separates enantiomers, while X-ray crystallography (e.g., ) confirms absolute configurations . Asymmetric catalysis (e.g., chiral auxiliaries) during cyclization steps () ensures stereochemical fidelity . Circular dichroism (CD) spectroscopy provides supplementary validation of chiral centers.

How should researchers address contradictions in reported reaction conditions for similar pyrrolidine-pyridine hybrids?

Data Contradiction Analysis:
Systematic comparison of reaction parameters (e.g., solvent polarity, temperature) is essential. For instance, advocates mild conditions for cyclization, while suggests microreactors for scalability . Controlled experiments with inline analytics (e.g., FTIR) can reconcile discrepancies by identifying side reactions or intermediates.

What computational tools are recommended for studying the compound’s interaction with biological targets?

Methodological Answer:
Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) models () predict binding affinities and transition states . Docking software (AutoDock Vina) evaluates interactions with proteins, while machine learning models (e.g., AlphaFold) refine target predictions. Experimental validation via SPR (surface plasmon resonance) confirms computational findings.

Which analytical techniques are most reliable for characterizing degradation products under varying storage conditions?

Experimental Design:
Stability studies under thermal, oxidative, and hydrolytic stress (40°C, 75% RH) are analyzed via LC-MS and GC-MS ( ) . NMR (¹H/¹³C) identifies degradation pathways, while accelerated stability testing (ICH guidelines) quantifies impurities.

How can green chemistry principles be integrated into the synthesis protocol?

Advanced Strategy:
Replace hazardous solvents (DCM) with bio-based alternatives (e.g., cyclopentyl methyl ether) () . Catalytic methods (e.g., organocatalysis) reduce waste, and microwave-assisted synthesis ( ) improves energy efficiency . Life-cycle assessment (LCA) metrics quantify environmental impact.

What comparative studies exist between batch and flow synthesis methods for scaling this compound?

Methodological Comparison:
highlights continuous flow microreactors for improved heat/mass transfer and reproducibility compared to batch reactors . Key parameters include residence time distribution (RTD) and mixing efficiency. Process analytical technology (PAT) monitors real-time kinetics.

How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability and reactivity?

Advanced Analysis:
The Boc group enhances solubility and prevents undesired side reactions (e.g., oxidation) during synthesis () . Its acid-labile nature allows selective deprotection under mild conditions (TFA/DCM). Thermogravimetric analysis (TGA) quantifies thermal stability.

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